molecular formula C10H17N3O2S B7085034 N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine

N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B7085034
M. Wt: 243.33 g/mol
InChI Key: JMTYOLYQAUKHPP-UHFFFAOYSA-N
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Description

N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring

Properties

IUPAC Name

N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-7-12-10(16-13-7)11-5-8-3-4-15-6-9(8)14-2/h8-9H,3-6H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTYOLYQAUKHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NCC2CCOCC2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with a suitable oxan-4-yl derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar chemical properties.

    Triazole Derivatives: Triazoles are another class of heterocyclic compounds with diverse biological activities.

    Oxadiazole Derivatives: These compounds also contain a five-membered ring with nitrogen and sulfur atoms.

Uniqueness

N-[(3-methoxyoxan-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine is unique due to the presence of the methoxyoxan-4-yl group, which imparts specific chemical and biological properties. This structural feature can enhance its solubility, stability, and bioactivity compared to other similar compounds.

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